(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone
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Overview
Description
(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone is a complex organic compound that features a unique adamantane core structure bonded to a phenylmorpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through a series of cyclization reactions. The phenylmorpholino group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the adamantane core is replaced by the phenylmorpholino group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the phenylmorpholino moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the adamantane core or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups onto the adamantane or phenylmorpholino moieties .
Scientific Research Applications
(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1r,3r,5r,7r)-2-Phenyladamantane: This compound shares the adamantane core but lacks the phenylmorpholino group, resulting in different chemical and biological properties.
(3r,5r,7r)-N-(3-(2-phenylmorpholino)propyl)adamantane-1-carboxamide: This compound has a similar structure but includes a carboxamide group, which may alter its reactivity and applications.
Uniqueness
(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone is unique due to the combination of the adamantane core and the phenylmorpholino group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-adamantyl-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c23-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-6-7-24-19(14-22)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPKQHPNGZQSRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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